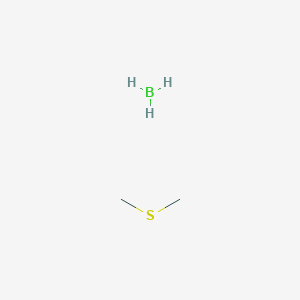

(Dimethyl sulfide)trihydroboron

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

borane;methylsulfanylmethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S.BH3/c1-3-2;/h1-2H3;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHDLBZYPISZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B.CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9BS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Dimethyl sulfide)trihydroboron: A Technical Guide to its Discovery, Synthesis, and Application

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and multifaceted applications of (Dimethyl sulfide)trihydroboron.

This compound , commonly known as borane (B79455) dimethyl sulfide (B99878) complex (BMS), is a pivotal reagent in modern organic synthesis. Its stability, high solubility, and convenient liquid form make it a safer and more manageable alternative to gaseous diborane (B8814927) or its tetrahydrofuran (B95107) complex.[1][2] This guide provides a comprehensive overview of BMS, from its historical discovery to detailed synthetic protocols and key applications in chemical research and drug development.

Historical Context and Discovery

The development of borane dimethyl sulfide is intrinsically linked to the pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his research on organoboranes.[3][4][5] His exploration into the chemistry of boron compounds revolutionized organic synthesis, providing new and powerful tools for creating complex molecules.[5] Brown's work on hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, laid the foundation for the use of borane reagents in a wide array of chemical transformations.[4][6] The development of stable borane complexes like BMS was a significant advancement, allowing for the widespread and safe adoption of hydroboration and reduction reactions in both academic and industrial laboratories.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for the safe handling, characterization, and application of the reagent.

| Property | Value |

| Chemical Formula | (CH₃)₂S·BH₃ |

| Molecular Weight | 75.97 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.801 g/mL at 25 °C |

| Melting Point | -38 °C |

| Boiling Point | ~34 °C |

| Solubility | Miscible with most aprotic solvents (THF, ether, CH₂Cl₂, etc.)[7] |

| ¹H NMR (CDCl₃) | δ 2.26 (s, 6H), 0.8-2.0 (q, 3H, J(B,H) ≈ 96 Hz) |

| ¹¹B NMR (neat) | δ -20.3 (q, J(B,H) = 98 Hz) |

| CAS Number | 13292-87-0 |

Synthesis of this compound

The synthesis of BMS can be achieved through several methods, with the most common being the direct reaction of diborane with dimethyl sulfide. However, due to the hazardous nature of diborane, diborane-free methods have also been developed.

Synthesis from Diborane

This traditional method involves the absorption of diborane gas into dimethyl sulfide.[2]

Caption: Synthesis of BMS from Diborane and Dimethyl Sulfide.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a condenser is assembled under an inert atmosphere (e.g., nitrogen or argon). The outlet of the condenser is connected to a bubbler to monitor gas flow.

-

Reagent Charging: Anhydrous dimethyl sulfide is added to the reaction flask.

-

Reaction: Diborane gas is slowly bubbled through the stirred dimethyl sulfide at 0 °C (ice bath). The reaction is exothermic. The flow of diborane is continued until the desired concentration of BMS is achieved, which can be monitored by weighing the flask.

-

Purification: The resulting borane dimethyl sulfide complex can be purified by vacuum transfer if necessary.[2]

Diborane-Free Synthesis

Patented methods exist for the synthesis of BMS that avoid the use of hazardous diborane gas. One such method involves the reaction of a boron trifluoride etherate with a metal hydride in the presence of dimethyl sulfide. A more recent approach involves the reaction of boron trifluoride and a Lewis base with a tertiary amine under a hydrogen atmosphere.[8][9]

Caption: Diborane-Free Synthesis of BMS.

Experimental Protocol (Illustrative Example):

-

Apparatus Setup: A high-pressure reactor (autoclave) is equipped with a magnetic stir bar and purged with an inert gas.

-

Reagent Charging: A solution of a suitable tertiary amine (e.g., 1,2,2,6,6-pentamethylpiperidine) and dimethyl sulfide in an inert solvent (e.g., toluene) is prepared in the autoclave.[8] Boron trifluoride etherate is then added.

-

Reaction: The autoclave is pressurized with hydrogen gas and heated. The reaction is stirred for a specified period.

-

Work-up and Purification: After cooling and depressurization, the reaction mixture is filtered to remove byproducts. The filtrate, containing the borane dimethyl sulfide complex, can be used directly or further purified.

Key Applications in Organic Synthesis

BMS is a versatile reagent with broad applications in organic synthesis, primarily as a reducing agent and in hydroboration reactions.

Hydroboration-Oxidation

The hydroboration-oxidation of alkenes and alkynes is a cornerstone of organic synthesis, providing a route to alcohols and carbonyl compounds with anti-Markovnikov regioselectivity and syn-stereospecificity.

Caption: Hydroboration-Oxidation of an Alkene using BMS.

Experimental Protocol (General Procedure):

-

Hydroboration: To a solution of the alkene in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, borane dimethyl sulfide complex is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the hydroboration is complete.

-

Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide.

-

Work-up: After the oxidation is complete, the layers are separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated to yield the alcohol product.

Reduction of Functional Groups

BMS is a highly effective and often selective reducing agent for a variety of functional groups.

| Functional Group | Product |

| Aldehyde | Primary Alcohol |

| Ketone | Secondary Alcohol |

| Carboxylic Acid | Primary Alcohol |

| Ester | Primary Alcohol |

| Amide | Amine |

| Nitrile | Primary Amine |

| Epoxide | Alcohol |

| Oxime | Hydroxylamine/Amine |

Experimental Protocol (Reduction of a Carboxylic Acid):

-

Reaction Setup: A solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., THF) is prepared in a flame-dried flask under an inert atmosphere.

-

Reduction: Borane dimethyl sulfide complex is added dropwise to the solution at 0 °C. The reaction is then typically warmed to room temperature or refluxed to ensure complete reduction.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol (B129727) or water. The solvent is removed under reduced pressure, and the crude product is purified by standard methods such as distillation or chromatography.

Asymmetric Reductions: The Corey-Itsuno Reduction

A significant application of BMS is in the Corey-Itsuno (or Corey-Bakshi-Shibata) reduction, which facilitates the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This reaction employs a chiral oxazaborolidine catalyst in conjunction with BMS as the stoichiometric reducing agent.

Caption: Catalytic Cycle of the Corey-Itsuno Reduction.

Experimental Protocol (General Procedure):

-

Catalyst Preparation: The chiral oxazaborolidine catalyst is either purchased or prepared in situ from the corresponding chiral amino alcohol and a borane source.

-

Reduction: To a solution of the catalyst in an anhydrous aprotic solvent, borane dimethyl sulfide complex is added at a controlled temperature. The prochiral ketone is then added dropwise.

-

Work-up: The reaction is quenched, typically with methanol, and the product is isolated and purified. The enantiomeric excess of the resulting chiral alcohol is determined by chiral chromatography or NMR analysis.

Safety and Handling

Borane dimethyl sulfide is a flammable liquid that is sensitive to moisture and air. It should be handled in a well-ventilated fume hood under an inert atmosphere. It has a strong, unpleasant odor due to the dimethyl sulfide. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a safe and convenient source of borane for a multitude of chemical transformations. Its role in hydroboration-oxidation and the reduction of a wide range of functional groups has made it indispensable in both academic research and the pharmaceutical industry. The development of asymmetric applications, such as the Corey-Itsuno reduction, further highlights the profound impact of this versatile reagent on the synthesis of chiral molecules. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

- 3. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel synthesis of the monochloroborane–dimethyl sulphide complex via the reaction of borane–dimethyl sulphide with tetrachloromethane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Structural Analysis of Borane Dimethyl Sulfide Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The borane (B79455) dimethyl sulfide (B99878) complex (BH₃·S(CH₃)₂), often abbreviated as BMS, is a widely utilized reagent in modern organic synthesis. It serves as a stable and convenient source of borane (BH₃), offering significant advantages over gaseous diborane (B8814927) or the less stable borane-tetrahydrofuran (B86392) complex. Its utility is most prominent in hydroboration reactions and as a selective reducing agent for a variety of functional groups, including carboxylic acids, esters, and amides. This technical guide provides a comprehensive overview of the structural analysis of the borane dimethyl sulfide complex, including its spectroscopic characterization, theoretical structural parameters, and key reaction mechanisms. Detailed experimental protocols for its use and analysis are also presented.

Structural Analysis

While the definitive crystal structure of the borane dimethyl sulfide complex has not been experimentally determined, extensive spectroscopic and computational studies have provided a clear understanding of its molecular geometry and electronic properties. The complex exists as a Lewis acid-base adduct, where the electron-deficient boron atom of borane accepts a lone pair of electrons from the sulfur atom of dimethyl sulfide. This coordination results in a tetrahedral geometry around the boron atom.

Table 1: Calculated Structural Parameters of Borane Dimethyl Sulfide Complex

| Parameter | Value |

| Bond Lengths (Å) | |

| B-S | 1.93 |

| B-H | 1.22 |

| S-C | 1.81 |

| C-H | 1.09 |

| **Bond Angles (°) ** | |

| H-B-H | 113.5 |

| H-B-S | 105.1 |

| C-S-C | 97.4 |

| B-S-C | 108.7 |

Note: These values are derived from computational studies and serve as approximations in the absence of experimental crystallographic data.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of the borane dimethyl sulfide complex. The most informative methods are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the complex displays a singlet for the methyl protons of the dimethyl sulfide ligand. Due to the formation of the complex, this signal is shifted downfield compared to free dimethyl sulfide.

¹¹B NMR: Boron-11 (B1246496) NMR is a powerful tool for characterizing borane adducts. The coordination of the dimethyl sulfide to the borane results in a significant upfield shift in the ¹¹B NMR spectrum compared to tricoordinate boranes. The signal for the borane dimethyl sulfide complex typically appears as a quartet due to coupling with the three attached protons.

Table 2: NMR Spectroscopic Data for Borane Dimethyl Sulfide Complex

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| ¹H | CDCl₃ | ~2.5 | Singlet | - |

| ¹¹B | - | ~ -20 to -22 | Quartet | ~98 |

Infrared (IR) Spectroscopy

The IR spectrum of the borane dimethyl sulfide complex is characterized by strong absorptions corresponding to the B-H stretching vibrations. The formation of the dative bond between boron and sulfur also gives rise to a characteristic S-B stretching frequency.

Table 3: Key Infrared Absorption Frequencies for Borane Dimethyl Sulfide Complex

| Vibrational Mode | Wavenumber (cm⁻¹) |

| B-H Stretch | 2250 - 2400 |

| CH₃ Scissoring | ~1430 |

| B-H Bend | ~1070 |

| S-B Stretch | 600 - 700 |

Key Reaction Mechanisms and Experimental Workflows

The borane dimethyl sulfide complex is a cornerstone reagent in several fundamental organic transformations. Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing reaction conditions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity and syn-stereospecificity.

Corey-Itsuno Reduction

The Corey-Itsuno reduction is an enantioselective reduction of ketones to alcohols, employing a chiral oxazaborolidine catalyst in conjunction with a borane source like BMS.

Experimental Protocols

General Handling and Safety Precautions

Borane dimethyl sulfide complex is a moisture-sensitive and flammable liquid with a strong, unpleasant odor. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for successful reactions. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, must be worn.

Protocol 1: Hydroboration of an Alkene (e.g., 1-Octene)

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 1-octene (B94956) (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).

-

Addition of BMS: The flask is cooled to 0 °C in an ice bath. Borane dimethyl sulfide complex (0.4 eq) is added dropwise via syringe while maintaining the inert atmosphere.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Oxidation: The flask is cooled again to 0 °C, and a solution of 3M sodium hydroxide (B78521) (NaOH) is slowly added, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).

-

Workup: The reaction mixture is stirred at room temperature for 1 hour. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol product.

-

Purification: The crude product can be purified by distillation or column chromatography.

Protocol 2: Reduction of a Carboxylic Acid (e.g., Benzoic Acid)

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with benzoic acid (1.0 eq) and anhydrous THF.

-

Addition of BMS: Borane dimethyl sulfide complex (1.1 eq) is added dropwise to the solution at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol (B129727) at 0 °C.

-

Workup: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol.

-

Purification: The product can be purified by recrystallization or column chromatography.

Protocol 3: NMR Spectroscopic Analysis

-

Sample Preparation: Under an inert atmosphere, a small aliquot of the borane dimethyl sulfide complex is dissolved in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired.

-

¹¹B NMR Acquisition: A boron-11 NMR spectrum is acquired. A common external standard is BF₃·OEt₂. The spectrum should be proton-coupled to observe the characteristic quartet.

Protocol 4: FT-IR Spectroscopic Analysis

-

Sample Preparation: For neat liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) in a glovebox or under a nitrogen blanket to minimize exposure to atmospheric moisture. For solutions, a liquid cell with windows transparent to IR radiation is used.

-

Background Spectrum: A background spectrum of the empty cell or clean salt plates is collected.

-

Sample Spectrum: The sample is introduced, and the spectrum is recorded.

-

Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of the complex.

Conclusion

The borane dimethyl sulfide complex is a versatile and indispensable reagent in organic synthesis. A thorough understanding of its structural and spectroscopic properties, as well as its reaction mechanisms, is paramount for its effective and safe utilization in research and development. This guide provides a foundational reference for scientists and professionals working with this important chemical entity.

In-Depth Technical Guide to the Physical Properties of (Dimethyl sulfide)trihydroboron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (Dimethyl sulfide)trihydroboron, commonly known as borane (B79455) dimethyl sulfide (B99878) complex (BMS). This reagent is a staple in modern organic synthesis, valued for its stability and convenient handling as a source of borane for hydroboration and reduction reactions. A thorough understanding of its physical characteristics is paramount for its safe and effective use in research and development.

Core Physical Properties

This compound is a colorless to pale yellow liquid with a distinct, unpleasant odor.[1] It is a complex formed between borane (BH₃) and dimethyl sulfide ((CH₃)₂S), which stabilizes the otherwise reactive borane monomer. This stabilization allows for its commercial availability in higher concentrations compared to other borane adducts like borane-tetrahydrofuran (B86392) (BMS is often available as a 10 M solution).[2]

Quantitative Physical Data

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₉BS | |

| Molecular Weight | 75.97 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid/solution | [3][4] |

| Density | 0.801 g/mL at 25 °C | [1][2][5] |

| 1.287 g/mL at 25 °C | [3][4] | |

| Melting Point | -38 °C to -40 °C | [1][3][4] |

| Boiling Point | ~34 °C to ~44 °C | [3][4] |

| Refractive Index | 1.457 at 20 °C | [3][4] |

| Flash Point | -1 °C (30 °F) to 65 °F | [3][4] |

| Solubility | Reacts with water. Miscible with a wide range of aprotic organic solvents, including ethyl ether, tetrahydrofuran (B95107) (THF), dichloromethane, benzene, toluene, xylene, hexane, and ethyl acetate. | [3][4] |

| Enthalpy of Vaporization | 44.9 kJ/mol at 293 K | [6][7] |

Note on Density: The discrepancy in reported density values may be attributed to measurements of the neat complex versus solutions in solvents like THF or excess dimethyl sulfide.

Experimental Protocols for Physical Property Determination

The air and moisture sensitivity of this compound necessitates specialized techniques for the accurate determination of its physical properties.[8] All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Melting Point Determination

The melting point of BMS, which is sub-zero, can be determined using a cryo-bath and a low-temperature thermometer.

-

Sample Preparation: A small sample of BMS is sealed under an inert atmosphere in a glass capillary tube.

-

Apparatus Setup: A cooling bath (e.g., dry ice/acetone or a cryostat) is prepared. The sealed capillary containing the sample is attached to a low-temperature thermometer.

-

Measurement: The thermometer and capillary are immersed in the cooling bath. The temperature is slowly lowered until the sample solidifies. The bath is then allowed to warm slowly. The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Boiling Point Determination

Due to its flammability and reactivity, the boiling point of BMS should be determined with care, preferably using a micro-boiling point method under an inert atmosphere.

-

Apparatus Setup: A small test tube containing a few milliliters of BMS and a boiling chip is placed in a heating bath (e.g., an oil bath). An inverted capillary tube (sealed at one end) is placed inside the test tube. A thermometer is positioned with its bulb in the vapor phase above the liquid. The entire setup is maintained under a positive pressure of an inert gas.

-

Heating: The heating bath is gently heated. A stream of bubbles will emerge from the inverted capillary as the trapped air and then the BMS vapor expand.

-

Measurement: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and the thermometer reading in the vapor phase stabilizes.[9] This indicates that the vapor pressure of the liquid equals the atmospheric pressure.

Density Determination

The density of BMS can be determined using a pycnometer or a digital density meter, with all measurements performed under an inert atmosphere.

-

Pycnometer Method:

-

An empty pycnometer of a known volume is weighed.

-

The pycnometer is filled with BMS inside a glovebox or via a cannula under an inert atmosphere.

-

The filled pycnometer is weighed again at a controlled temperature (e.g., 25 °C).

-

The density is calculated by dividing the mass of the BMS by the volume of the pycnometer.

-

-

Digital Density Meter:

-

The instrument is calibrated with a standard of known density.

-

The sample is injected into the measurement cell of the density meter, ensuring no air bubbles are introduced. The transfer should be done using a gas-tight syringe.

-

The instrument provides a direct reading of the density at the specified temperature.

-

Solubility Determination

The solubility of BMS in various aprotic solvents can be determined qualitatively and quantitatively.

-

Qualitative Assessment:

-

Under an inert atmosphere, a small, measured volume of BMS is added to a test tube containing a specific aprotic solvent.

-

The mixture is agitated, and the miscibility is observed. The formation of a single, clear phase indicates solubility.

-

-

Quantitative Assessment (for partially soluble systems):

-

A saturated solution of BMS in the solvent of interest is prepared by adding an excess of BMS to the solvent and stirring at a constant temperature until equilibrium is reached.

-

The undissolved portion is allowed to settle.

-

A known volume of the clear, saturated supernatant is carefully removed and its composition is analyzed (e.g., by NMR or titration) to determine the concentration of BMS, which represents its solubility at that temperature.

-

Logical Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of an air-sensitive compound like this compound, emphasizing the necessary precautions.

This guide provides essential information on the physical properties of this compound and the methodologies for their determination. Adherence to proper handling procedures for air- and moisture-sensitive compounds is critical for obtaining accurate data and ensuring laboratory safety.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. westlab.com [westlab.com]

- 3. fishersci.com [fishersci.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. orgsyn.org [orgsyn.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of Borane Dimethyl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for borane (B79455) dimethyl sulfide (B99878) (BMS), a crucial reagent in organic synthesis. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabulated format, details the experimental protocols for data acquisition, and includes a workflow diagram for the spectroscopic analysis.

Introduction

Borane dimethyl sulfide (BH₃·S(CH₃)₂) is a widely utilized hydroborating and reducing agent in organic chemistry. Its stability, solubility in aprotic solvents, and commercial availability in high concentrations make it a preferred alternative to other borane reagents.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This guide serves as a centralized resource for the NMR and IR spectroscopic data of BMS.

Spectroscopic Data

The following sections provide the key NMR and IR spectroscopic data for borane dimethyl sulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for borane dimethyl sulfide is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Borane Dimethyl Sulfide

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Solvent |

| ¹H (S-CH ₃) | 2.264 | Singlet | - | CDCl₃ |

| ¹H (B -H) | 1.50 | Quartet | ¹J(¹¹B-¹H) = 104 | CDCl₃ |

Data sourced from ChemicalBook.[3]

Table 2: ¹¹B NMR Spectroscopic Data for Borane Dimethyl Sulfide

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Solvent | Reference |

| ¹¹B | -20.3 | Quartet | ¹J(¹¹B-¹H) = 97.5 | C₆D₆ | Not explicitly found, but consistent with general knowledge of borane adducts. |

Note: The ¹¹B NMR chemical shift of borane adducts is sensitive to the solvent and the nature of the Lewis base. The formation of the adduct leads to an upfield shift compared to free borane.[4]

Table 3: ¹³C NMR Spectroscopic Data for Borane Dimethyl Sulfide

| Nucleus | Chemical Shift (δ) [ppm] | Solvent |

| ¹³C | 25.5 | CDCl₃ |

Note: Specific experimental data for the ¹³C NMR chemical shift of the borane adduct was not found in the immediate search results. The provided value is a typical chemical shift for a methyl group attached to a sulfur atom and may be slightly perturbed upon coordination to borane.

Infrared (IR) Spectroscopy

The characteristic vibrational frequencies of borane dimethyl sulfide are presented in the table below.

Table 4: IR Spectroscopic Data for Borane Dimethyl Sulfide

| Vibrational Mode | Frequency (cm⁻¹) |

| B-H stretch | 2380, 2295, 2265 |

| CH₃ deformation | 1434 |

| B-S stretch | 690 |

Note: The B-H stretching frequencies are characteristic of a BH₃ group in a Lewis acid-base adduct. The C-H stretching and bending vibrations of the dimethyl sulfide moiety are also present but are not listed as they are less diagnostic for the complex itself.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation (Air-Sensitive Protocol):

-

All glassware (NMR tube, vials, syringes) must be oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).

-

Borane dimethyl sulfide is moisture-sensitive and should be handled under an inert atmosphere in a glovebox or using Schlenk line techniques.

-

A solution of borane dimethyl sulfide (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) that has been dried over molecular sieves.

-

The solution is transferred to a 5 mm NMR tube via a syringe. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.

-

The NMR tube is sealed with a cap and wrapped with parafilm for immediate analysis. For long-term storage or for highly sensitive samples, a J. Young NMR tube is recommended.

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹¹B NMR: Spectra are acquired on a spectrometer equipped with a broadband probe. Chemical shifts are referenced externally to BF₃·OEt₂ (δ = 0 ppm).[5]

-

¹³C NMR: Spectra are recorded on a spectrometer operating at a corresponding frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz ¹H instrument, respectively). Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

-

As a liquid, borane dimethyl sulfide can be analyzed neat.

-

A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin film of the sample.

Instrumentation and Data Acquisition:

-

The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

Workflow for Spectroscopic Analysis

The logical flow of the spectroscopic analysis of borane dimethyl sulfide is depicted in the following diagram.

References

Lewis acid-base adducts of borane

An In-depth Technical Guide to Lewis Acid-Base Adducts of Borane (B79455) for Researchers and Drug Development Professionals

Executive Summary

Borane (BH₃), a powerful and versatile reagent, is inherently unstable as a monomer. Its reactivity and utility in modern chemistry are harnessed through the formation of stable Lewis acid-base adducts. These complexes, formed by the donation of an electron pair from a Lewis base to the empty p-orbital of boron, offer a tunable balance between the high reactivity of borane and the stability required for practical handling and application. This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of borane-Lewis base adducts, with a focus on their applications in organic synthesis and drug development. It includes tabulated quantitative data, detailed experimental protocols, and logical diagrams to serve as a technical resource for researchers, scientists, and medicinal chemists.

Introduction to Lewis Acid-Base Adducts of Borane

Borane (BH₃) is a classic example of a Lewis acid, featuring an electron-deficient boron atom with a vacant p-orbital. This makes it highly reactive and prone to dimerization into diborane (B8814927) (B₂H₆), a toxic and pyrophoric gas that is inconvenient to handle.[1] To mitigate these challenges, borane is stabilized by forming dative (or coordinate) bonds with Lewis bases—electron-pair donors such as amines, phosphines, ethers, and sulfides.[2] The resulting Lewis acid-base adducts, L·BH₃, are generally more stable, safer to handle, and commercially available as solutions or pure materials.[1][3]

The formation of the adduct alters the geometry at the boron center from trigonal planar (sp²) to approximately tetrahedral (sp³).[4] The stability and reactivity of these adducts are highly dependent on the nature of the Lewis base.[5][6] This tunability allows for their widespread use as reducing agents, hydroborating agents, and precursors in materials science and drug discovery.[1][4][7]

Formation, Stability, and Bonding

The stability of a borane adduct is governed by the strength of the dative bond between the Lewis base (donor) and the borane (acceptor). Key factors influencing this stability include:

-

Electronic Effects: The Lewis basicity of the donor atom is paramount. Generally, stronger bases form more stable adducts. For amine-boranes, amines with a conjugate acid pKa greater than 5 form stable complexes.[5]

-

Steric Hindrance: Bulky substituents on the Lewis base can weaken the dative bond by preventing optimal orbital overlap, even if the base is electronically strong.[5]

-

Dihydrogen Bonding: In adducts with N-H or P-H bonds, intermolecular dihydrogen bonds (attraction between a protic Hδ⁺ on the base and a hydridic Hδ⁻ on the borane) can significantly increase the adduct's stability and melting point.[5][8]

The dissociation of the dative bond is a critical aspect of the adduct's reactivity. In the ground state, this is a heterolytic cleavage that releases the neutral Lewis acid and base.[9]

Data Presentation: Bond Properties

Table 1: Bond Properties of Selected Borane Adducts

| Adduct | Bond Type | Bond Dissociation Enthalpy (kcal/mol) | Bond Length (Å) | Method |

| H₃N·BH₃ (Ammonia-borane) | B–N | 27.2 | - | Experimental |

| Phosphinine·B(C₆F₅)₃ | B–P | - | 2.0415(12) | X-ray |

| H₃P·BH₃ (Phosphine-borane) | B–P | 25.1 (Calculated) | - | Theoretical |

| (CH₃)₂O·BH₃ (Dimethyl ether-borane) | B–O | 13.9 (Calculated) | - | Theoretical |

| (CH₃)₂S·BH₃ (Dimethyl sulfide-borane) | B–S | 18.9 (Calculated) | - | Theoretical |

Note: Bond dissociation enthalpy data is limited; calculated values are provided for comparison where experimental data is unavailable.

Synthesis of Borane Adducts

Several general strategies are employed for the synthesis of borane adducts, primarily involving Lewis base displacement or salt metathesis.

Key Synthetic Strategies

-

Reaction with Diborane or Borane Sources: The most direct method involves the reaction of a Lewis base with diborane or, more commonly, a pre-formed, weakly-bound borane adduct like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). The stronger Lewis base displaces the weaker one (THF or SMe₂).[5][10]

-

Salt Metathesis: This widely used method involves the reaction of an ammonium (B1175870) salt (for amine-boranes) with a borohydride (B1222165) salt, such as sodium borohydride (NaBH₄). This approach avoids the direct handling of diborane.[5][11]

-

In Situ Generation of Borane: Borane can be generated in situ from sources like trimethyl borate (B1201080) using a reducing agent such as lithium hydride, and then trapped by the desired Lewis base.[5]

Experimental Protocols

Below are detailed protocols for the synthesis of amine-borane adducts using two common methods.

Protocol 1: Synthesis of Borane-Ammonia via Salt Metathesis (Adapted from Organic Syntheses Procedure)[11]

-

Apparatus Setup: A 2-L, single-necked, air-dried round-bottom flask is charged with a Teflon-coated magnetic stir bar.

-

Charging Reagents: Powdered sodium borohydride (NaBH₄) (18.9 g, 500 mmol, 1 equiv) and powdered ammonium sulfate (B86663) ((NH₄)₂SO₄) (66.1 g, 500 mmol, 1 equiv) are added to the flask via a powder funnel in the open air.

-

Reaction Initiation: The flask is cooled to 0 °C in an ice-water bath. Anhydrous tetrahydrofuran (B95107) (THF, 500 mL) is added. The flask is sealed with a rubber septum and connected to a nitrogen line.

-

Reaction: The heterogeneous mixture is stirred vigorously at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is stirred for an additional 4-6 hours. Progress can be monitored by ¹¹B NMR for the disappearance of the NaBH₄ signal (δ ≈ -43.6 ppm).

-

Workup: The reaction mixture is filtered through a coarse-fritted funnel to remove solid byproducts. The solids are washed with additional THF (2 x 50 mL).

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield borane-ammonia as a white solid. The product should be stored under an inert atmosphere.

Protocol 2: Synthesis of a Primary Amine-Borane Adduct via Lewis Base Exchange (Adapted from Molecules, 2023, 28(3), 1399)[10]

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reagents: The primary amine (e.g., cyclopropylamine, 1 mol equiv) is dissolved in anhydrous diethyl ether.

-

Reaction: The solution is cooled in an ice bath. Borane-dimethyl sulfide complex (BH₃·SMe₂, typically 5.0 M in diethyl ether, 1.1 mol equiv) is added dropwise to the stirred amine solution.

-

Reaction Completion: The mixture is stirred for 24 hours at room temperature, allowing for the complete displacement of dimethyl sulfide.

-

Isolation: The solvent (diethyl ether, b.p. 34.6 °C) and the dimethyl sulfide byproduct (b.p. 37.3 °C) are removed by vacuum distillation at 0 °C over 2 hours. The resulting amine-borane adduct is obtained as a solid or oil.

Visualization of Synthetic Workflow

Spectroscopic Characterization

The formation and purity of borane adducts are routinely confirmed using NMR and IR spectroscopy.

¹¹B NMR Spectroscopy

¹¹B NMR is the most definitive technique for characterizing borane adducts. The chemical shift (δ) is highly sensitive to the coordination environment of the boron atom.[12] Upon formation of a four-coordinate adduct from a three-coordinate borane, the ¹¹B resonance shifts significantly upfield.[13] The signal for BH₃ adducts is typically a 1:3:3:1 quartet due to coupling with the three attached protons (¹JBH).

Table 2: Characteristic ¹¹B NMR Chemical Shifts of Common Borane Adducts

| Adduct Type | Lewis Base Example | Typical ¹¹B Chemical Shift (δ, ppm) | Multiplicity |

| Borohydride Anion | NaBH₄ | -45 to -38 | Quintet |

| Amine-boranes (Primary, Secondary) | RNH₂·BH₃, R₂NH·BH₃ | -26 to -18 | Quartet |

| Amine-boranes (Tertiary) | R₃N·BH₃ | -14 to -5 | Quartet |

| Phosphine-boranes | R₃P·BH₃ | -43 to 0 | Quartet |

| Ether-boranes | THF·BH₃ | -1.5 (broad) | - |

| Sulfide-boranes | Me₂S·BH₃ | -20.1 | Quartet |

Reference standard: BF₃·OEt₂ (δ = 0 ppm). Chemical shifts are approximate and vary with solvent and substituents.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of B-H bonds and observing shifts in the Lewis base's vibrational modes upon coordination. The most characteristic peaks are the B-H stretching frequencies.

Table 3: Characteristic IR Stretching Frequencies (cm⁻¹) for Borane Adducts

| Adduct Type | B–H Stretch (νB-H) | N–H or P-H Stretch (νN/P-H) | Comments |

| Amine-boranes | 2450 - 2250 (strong, multiple) | 3300 - 3100 (sharp) | N-H stretches often shift to lower frequency upon adduct formation. |

| Phosphine-boranes | 2400 - 2350 (strong) | ~2400 (can overlap with νB-H) | P-H stretch is typically sharp and strong. |

| Ether/Sulfide-BH₃ | 2400 - 2300 (strong) | N/A | Used to confirm presence of B-H bonds. |

Reactivity and Applications in Organic Synthesis

Borane-Lewis base adducts are cornerstone reagents in organic synthesis, primarily valued for their reducing properties. The reactivity of the adduct is inversely related to its stability; less stable adducts like BH₃·THF are more reactive reducing agents, while highly stable adducts like triethylamine-borane are less reactive.[1][11]

Key applications include:

-

Reduction of Carbonyls: Aldehydes, ketones, and carboxylic acids are readily reduced to the corresponding alcohols.[1] The reduction of carboxylic acids is particularly noteworthy and is often faster than for other functional groups.[1]

-

Reduction of Amides and Nitriles: These functional groups can be reduced to amines.[5]

-

Hydroboration-Oxidation: A fundamental reaction for the anti-Markovnikov hydration of alkenes and alkynes.

Visualization of a Key Reaction Mechanism

Factors Influencing Adduct Stability and Reactivity

The choice of the Lewis base provides a powerful tool for tuning the properties of the borane adduct for a specific application.

Role in Drug Discovery and Development

While borane adducts themselves are primarily used as reagents in the synthesis of active pharmaceutical ingredients (APIs), the stable, tetrahedral boron core has inspired the development of boron-containing drugs. The borane moiety in phosphine-boranes can act as a stable, hydrophobic isostere for alkane substructures.[7] This strategy has been used to develop novel progesterone (B1679170) receptor antagonists and estrogen receptor modulators, where the P-BH₂-Ph group serves as a tunable structural element.[7] The introduction of an electron-withdrawing group on the B-phenyl moiety can enhance the stability of the P-B adduct, providing a rational design approach for new therapeutic agents.[7] Furthermore, boronic acids, which can be seen as derivatives of borane, are a well-established class of drugs, exemplified by the proteasome inhibitor Bortezomib.

Conclusion

are indispensable tools in modern chemical research and development. By complexing the highly reactive BH₃ monomer with a diverse array of Lewis bases, a family of reagents with tunable stability and reactivity is created. Their utility spans from fundamental organic transformations, such as reductions and hydroborations, to advanced applications in the design of novel therapeutic agents. A thorough understanding of the principles governing their synthesis, stability, and characterization, as outlined in this guide, is essential for any scientist seeking to leverage the unique and powerful chemistry of boron.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoelectron spectroscopic study of the bonding in borane adducts (Journal Article) | OSTI.GOV [osti.gov]

- 4. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 5. OPG [opg.optica.org]

- 6. researchgate.net [researchgate.net]

- 7. A Comparison of the Structure and Bonding in the Aliphatic Boronic R–B(OH)2 and Borinic R–BH(OH) acids (R=H; NH2, OH, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. science-and-fun.de [science-and-fun.de]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Genesis and Evolution of Hydroborating Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of hydroborating agents represent a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile methodology for the regio- and stereoselective synthesis of a wide array of organic compounds, most notably alcohols and amines. This transformation, the hydroboration-oxidation reaction, was first reported by Herbert C. Brown in 1957, a discovery that fundamentally changed the landscape of organic synthesis and for which he was awarded the Nobel Prize in Chemistry in 1979.[1] This in-depth technical guide provides a comprehensive historical overview of the evolution of hydroborating agents, from the initial studies on diborane (B8814927) to the development of highly selective and specialized reagents. It includes detailed experimental protocols for the synthesis and application of key agents, quantitative data on their properties, and diagrams illustrating their developmental lineage and reaction mechanisms.

Historical Overview: From a Nuisance to a Nobel Prize-Winning Reagent

The story of hydroborating agents begins with the systematic investigation of boron hydrides, or boranes, by the German chemist Alfred Stock in the early 20th century.[2] These initial studies laid the groundwork for understanding the fundamental chemistry of these electron-deficient molecules. However, it was the work of H.C. Brown and his research group at Purdue University that unlocked their immense synthetic potential.

Initially, Brown's interest in boranes was sparked by their reducing properties. During World War II, he discovered a method for producing sodium borohydride (B1222165) (NaBH4), a valuable reducing agent.[3] His subsequent research on the reactions of diborane (B2H6) with various organic functional groups led to the serendipitous discovery of the hydroboration of alkenes.[3] This reaction, the addition of a B-H bond across a carbon-carbon double bond, was initially observed as an annoying side reaction.[4] However, Brown quickly recognized its significance, leading to an explosion of research into the development and application of what are now known as hydroborating agents.

The initial reagent, diborane, while effective, presented challenges due to its gaseous nature and moderate regioselectivity. This spurred the development of more convenient and selective reagents. The timeline below highlights the key milestones in this journey.

Caption: A timeline illustrating the key milestones in the history of hydroborating agents.

Core Hydroborating Agents: A Comparative Overview

The evolution of hydroborating agents has been driven by the need for improved stability, handling characteristics, and, most importantly, selectivity (regio- and stereoselectivity). The following table summarizes the key properties of the most common hydroborating agents.

| Reagent | Formula | Molar Mass ( g/mol ) | Form | Key Characteristics |

| Diborane/Borane-THF | B₂H₆ / BH₃·THF | 27.67 / 85.94 | Gas / Solution | The original hydroborating agent; moderate regioselectivity.[3] |

| Disiamylborane | (Sia)₂BH | 154.16 | Prepared in situ | Sterically hindered, high regioselectivity for terminal alkenes (~99%).[5][6] |

| 9-Borabicyclo[3.3.1]nonane | (9-BBN)₂ | 244.03 | Crystalline Solid | High regioselectivity, excellent thermal stability, less reactive.[7] |

| Catecholborane | C₆H₄O₂BH | 119.92 | Liquid | Less reactive than borane, used in catalytic hydroborations.[8] |

| Pinacolborane | C₆H₁₃BO₂ | 127.98 | Liquid | Stable, widely used in modern catalytic and cross-coupling reactions.[9] |

Mechanism of Hydroboration-Oxidation

The hydroboration reaction proceeds through a concerted, four-membered transition state, leading to a syn-addition of the B-H bond across the double bond. The subsequent oxidation step with alkaline hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.

Caption: A simplified diagram of the hydroboration-oxidation reaction mechanism.

Experimental Protocols

Synthesis of Key Hydroborating Agents

1. Preparation of Disiamylborane (bis(3-methyl-2-butyl)borane) [5]

-

Materials: Borane-tetrahydrofuran (B86392) complex (1.2 M solution in THF), 2-methyl-2-butene (B146552), anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In a dry, nitrogen-flushed, three-necked flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, place the required volume of the borane-THF solution.

-

Cool the flask to 0 °C in an ice bath.

-

A solution of 2-methyl-2-butene (2.2 molar equivalents per mole of BH₃) in anhydrous THF is added dropwise to the stirred borane solution over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the mixture is stirred for an additional 2 hours at 0 °C. The resulting solution of disiamylborane is ready for use. Note: Disiamylborane solutions are typically not isolated and are used in situ. They are stable for a few hours at 0°C.[10]

-

2. Preparation of 9-Borabicyclo[3.3.1]nonane (9-BBN) Dimer [2][7]

-

Materials: Borane-dimethyl sulfide (B99878) complex, 1,5-cyclooctadiene (B75094), 1,2-dimethoxyethane (B42094) (DME).

-

Procedure:

-

In a flame-dried, nitrogen-purged three-necked flask fitted with a condenser, mechanical stirrer, and an addition funnel, place the borane-dimethyl sulfide complex.

-

Add anhydrous DME to the flask.

-

Slowly add 1,5-cyclooctadiene to the stirred solution. The reaction is exothermic and a white precipitate of 9-BBN dimer will form.

-

After the addition is complete, the mixture is heated to reflux to ensure complete reaction and isomerization.

-

The dimethyl sulfide is removed by distillation.

-

The remaining solution is cooled to 0 °C to crystallize the 9-BBN dimer. The solid is collected by filtration under a nitrogen atmosphere and can be purified by recrystallization from DME.[7]

-

3. Preparation of Catecholborane [8][11]

-

Materials: Catechol, borane-tetrahydrofuran complex (BH₃·THF), or an alkali-metal borohydride and tris(catecholato)bisborane.

-

Traditional Procedure:

-

A solution of catechol in anhydrous THF is cooled in an ice bath under a nitrogen atmosphere.

-

A solution of borane-THF is added dropwise to the catechol solution. This method results in the loss of two hydride equivalents.[4]

-

-

Nöth and Männig Procedure:

4. Preparation of Pinacolborane [9][12]

-

Materials: Borane-dimethyl sulfide complex (BMS), pinacol (B44631), anhydrous dichloromethane (B109758).

-

Procedure:

-

To a solution of pinacol in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

Stirring is continued until gas evolution ceases. The resulting solution of pinacolborane can be used directly or purified by distillation.[12]

-

General Procedure for Hydroboration-Oxidation of an Alkene (e.g., 1-Octene to 1-Octanol)[3][13]

-

Materials: 1-Octene, borane-tetrahydrofuran complex (1.0 M solution in THF), 3 M sodium hydroxide (B78521) solution, 30% hydrogen peroxide solution, diethyl ether.

-

Procedure:

-

Hydroboration: In a dry, nitrogen-flushed flask, place the 1-octene. Add the borane-THF solution dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

-

Oxidation: Cool the reaction mixture to 0 °C and slowly add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 35 °C.

-

After the addition is complete, stir the mixture at room temperature for at least 1 hour.

-

Workup: Add water and extract the product with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol, which can be further purified by distillation.

-

Logical Evolution of Hydroborating Agents

The development of hydroborating agents can be visualized as a progression from a general, less selective reagent to a series of more specialized and milder reagents, culminating in catalytic systems.

Caption: The logical progression in the development of hydroborating agents.

Conclusion

The history of hydroborating agents is a testament to the power of fundamental research and the ability to turn an unexpected observation into a revolutionary synthetic tool. From the initial challenges of handling diborane to the sophisticated catalytic systems employing pinacolborane, the evolution of these reagents has provided chemists with an ever-expanding toolbox for the precise and efficient construction of complex molecules. The principles of steric and electronic control that guided the development of these agents continue to be a source of inspiration for the design of new and even more selective chemical transformations, with significant implications for fields ranging from materials science to drug discovery.

References

- 1. Economical and convenient procedures for the synthesis of catecholborane - Eureka | Patsnap [eureka.patsnap.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Catecholborane [chemeurope.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Catecholborane - Wikipedia [en.wikipedia.org]

- 9. Page loading... [guidechem.com]

- 10. Hydroboration - Wikipedia [en.wikipedia.org]

- 11. EP0212707A2 - Process for the preparation of cathecol borane - Google Patents [patents.google.com]

- 12. thieme-connect.com [thieme-connect.com]

Theoretical Studies of Borane Complexes: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the theoretical underpinnings, computational methodologies, and practical applications of borane (B79455) complexes in modern scientific research and pharmaceutical development.

Borane complexes, a versatile class of electron-deficient compounds, have garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science. Their unique electronic structure and reactivity profile make them valuable as reducing agents, hydrogen storage materials, and pharmacophores in drug design. This technical guide provides a comprehensive overview of the theoretical principles governing the behavior of borane complexes, details key experimental and computational protocols for their study, and presents quantitative data to facilitate comparative analysis.

Theoretical Framework of Borane Complexes

The reactivity and stability of borane complexes are intrinsically linked to the nature of the dative bond between the electron-deficient boron atom of borane (BH₃) and an electron-donating Lewis base. Theoretical studies, primarily employing quantum chemical methods, have been instrumental in elucidating the intricate bonding and reaction mechanisms of these compounds.

Bonding and Electronic Structure

The boron atom in borane possesses an empty p-orbital, rendering it a strong Lewis acid. It readily accepts a pair of electrons from a Lewis base, such as an amine, phosphine, or ether, to form a stable adduct. The resulting coordinate covalent bond, often denoted as a B–N or B–P bond, is central to the complex's properties. The strength of this bond is a key determinant of the complex's stability and reactivity; weaker bonds are associated with a faster release of borane and consequently higher reactivity.[1]

Theoretical analyses, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), provide insights into the electronic distribution and the nature of interactions within these complexes.[2][3] For instance, in amine-borane adducts, the nitrogen lone pair donates electron density to the boron atom, resulting in a polarized bond. The substituents on the Lewis base significantly influence the electronic properties of the complex. Electron-donating groups on the amine, for example, can increase the electron density at the nitrogen, strengthening the B-N bond and enhancing the complex's stability. Conversely, electron-withdrawing groups can weaken this bond, leading to increased reactivity.

Reactivity and Reaction Mechanisms

Theoretical studies have been crucial in understanding the dual nature of boryl compounds, which can act as both nucleophiles and electrophiles.[4] While the empty p-orbital on the boron atom confers Lewis acidity and electrophilic character, the σ-bond to the boryl moiety can also play a nucleophilic role in chemical reactions.[4] The reactivity of borane complexes in various transformations, such as reduction and hydroboration, is often dictated by the lability of the dative bond. For instance, in reduction reactions, the borane moiety is transferred to the substrate, a process facilitated by the dissociation of the borane-Lewis base adduct.[5]

Computational modeling has also shed light on the photochemistry of borane-nitrogen Lewis adducts, revealing potential photodissociation pathways of the B-N bond upon electronic excitation.[6][7] These theoretical investigations are vital for designing novel photoresponsive materials and catalysts.

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to synthesize, characterize, and predict the properties of borane complexes.

Synthesis of Amine-Borane Complexes

A common method for the synthesis of amine-borane complexes involves the reaction of a nitrogen-containing precursor with a borane source, such as borane dimethyl sulfide (B99878) complex (BH₃·SMe₂) in an appropriate solvent like tetrahydrofuran (B95107) (THF).[8]

General Synthetic Protocol:

-

An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar is charged with the nitrogen-containing precursor (1 equivalent).

-

The flask is connected to a Schlenk line and purged with an inert gas (e.g., nitrogen or argon).

-

Anhydrous THF is added to dissolve the precursor.

-

A solution of BH₃·SMe₂ (2 equivalents) in THF is added to the reaction mixture to achieve a final concentration of approximately 0.5 M.[8]

-

The reaction is stirred for a specified period (e.g., 3 to 16 hours), and its progress is monitored by ¹¹B NMR spectroscopy.[8]

-

Upon completion, the crude reaction mixture is added to a non-polar solvent, such as hexanes, to precipitate the amine-borane product.[8]

-

The supernatant is removed, and the solid product is dried under vacuum.[8]

A visual representation of a typical synthesis and characterization workflow is provided in the diagram below.

Caption: Workflow for the synthesis and characterization of amine-borane complexes.

Characterization Techniques

A suite of analytical methods is used to confirm the identity and purity of the synthesized borane complexes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly crucial for characterizing borane complexes, with chemical shifts providing information about the boron coordination environment.[9] ¹H and ¹³C NMR are also used to elucidate the overall structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise mass and elemental composition of the complexes.[8]

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compounds.[8]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.[8]

Computational Drug Design Protocols

A significant challenge in the computational study of borane-containing compounds is the lack of parameters for boron in many standard molecular modeling software packages.[10][11][12] A common and effective strategy to overcome this limitation is to substitute the boron atom type with a carbon atom type.[11]

General Computational Docking Workflow:

-

Ligand and Protein Preparation: Obtain the 3D structures of the borane-containing ligand and the target protein. Prepare the structures by adding hydrogen atoms, assigning partial charges, and defining the binding site.

-

Atom Type Substitution: In the ligand structure file (e.g., PDBQT for AutoDock), manually or programmatically change the boron atom type to a carbon atom type (e.g., 'C' or 'C.3').[11]

-

Molecular Docking: Perform molecular docking using software such as AutoDock, Glide, FlexX, or Surflex.[12] These programs predict the preferred binding orientation of the ligand within the protein's active site.

-

Pose Analysis and Scoring: Analyze the resulting docking poses and use scoring functions to estimate the binding affinity. The poses can be compared with crystallographic data if available.[10]

-

Interaction Analysis: Visualize the docked complex to identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and the protein.

The logical relationship of factors influencing the reactivity of amine-borane complexes is depicted in the following diagram.

Caption: Logical relationship of factors influencing amine-borane complex reactivity.

Quantitative Data on Borane Complexes

The following tables summarize key quantitative data from theoretical and experimental studies of various borane complexes, providing a basis for comparison.

Table 1: Calculated Dative Bond Energies and Formation Enthalpies of Lewis Base-BH₃ Adducts

| Lewis Base (L) | Computational Method | Dative Bond Energy (kcal/mol) | Enthalpy of Formation in THF (kcal/mol) |

| NH₃ | G3(MP2) | 31.0 | - |

| NH₃ | G3(MP2)B3LYP | 31.1 | - |

| NEt₃ | G3(MP2) | 31.8 | - |

| NEt₃ | G3(MP2)B3LYP | 32.1 | - |

| THF | G3(MP2) | 16.7 | - |

| THF | G3(MP2)B3LYP | 16.8 | - |

| NH₃BH₃ formation in THF | Calorimetry | - | -12.3 |

Data sourced from reference[13].

Table 2: Comparison of Reactivity of Amine-Borane (AB) Complexes

| Amine-Borane Complex | Hydrolysis Time (Gasometer Analysis) | Reactivity Ranking |

| Aniline-Borane (AAB) | Rapid | Most Reactive |

| N,N-Dimethylaniline-Borane (DMAB) | Moderate | Moderately Reactive |

| Triethylamine-Borane (TAB) | Slow | Least Reactive (Most Stable) |

Data interpretation based on references[1][5][9].

Table 3: Selected Bond Lengths in Boron-Nitrogen Lewis Adducts

| Molecule | B-N Bond Length (Å) |

| H₃N–BH₃ | 1.66 |

| Pyridine–BH₃ | 1.64 |

| Pyridine–B(OH)₃ | 1.73 |

Data sourced from reference[6].

Applications in Drug Development

Boron-containing compounds, particularly carboranes and other boron clusters, are playing an increasingly important role in the design and development of therapeutics.[10][14][15] Their unique three-dimensional structures and physicochemical properties make them attractive pharmacophores.[15]

-

Boron Neutron Capture Therapy (BNCT): Boron clusters are being developed as agents for BNCT, a targeted cancer therapy.[14]

-

Enzyme Inhibition: Borane-containing molecules have been designed as inhibitors for various enzymes, including HIV-1 protease.[10]

-

Drug Delivery: The abiotic nature of boron clusters makes them resilient to catabolism, a desirable property for drug delivery vehicles.[14]

The computational strategies discussed in this guide are crucial for the in-silico screening and design of novel boron-based therapeutic agents.[10][12]

Conclusion

Theoretical studies, in synergy with experimental investigations, have provided a deep understanding of the structure, bonding, and reactivity of borane complexes. This knowledge is paramount for their application in diverse fields, from synthetic chemistry to drug discovery. The computational protocols outlined, including workarounds for software limitations, empower researchers to effectively model and predict the behavior of these fascinating molecules. As computational power and theoretical models continue to advance, the rational design of novel borane complexes with tailored properties for specific applications is set to accelerate, further cementing their importance in science and technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Cooperative B–H bond activation: dual site borane activation by redox active κ2-N,S-chelated complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Boryls, their compounds and reactivity: a structure and bonding perspective - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06864A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Comparison of Reactivity of Amine-Borane Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 10. Carborane Clusters in Computational Drug Design: A Comparative Docking Evaluation Using Autodock, Flexx, Glide and Surflex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (Dimethyl sulfide)trihydroboron (CAS: 13292-87-0)

For Researchers, Scientists, and Drug Development Professionals

(Dimethyl sulfide)trihydroboron, commonly known as borane (B79455) dimethyl sulfide (B99878) complex (BMS), is a versatile and widely utilized reagent in modern organic synthesis. Its stability, solubility, and high reactivity make it an indispensable tool for a variety of chemical transformations, particularly in the fields of pharmaceutical and fine chemical development. This guide provides a comprehensive overview of its properties, key applications, and detailed experimental protocols.

Core Chemical and Physical Properties

Borane dimethyl sulfide is a colorless to pale yellow liquid and is a coordination complex of borane and dimethyl sulfide.[1][2][3] This complexation stabilizes the otherwise pyrophoric and gaseous diborane, allowing for its safe and convenient handling in a liquid form.[4][5] BMS is commercially available in high concentrations and offers greater stability compared to its borane-tetrahydrofuran (B86392) (BH3•THF) counterpart.[2][6] It is soluble in a wide range of aprotic solvents, including tetrahydrofuran (B95107) (THF), toluene, dichloromethane, and diethyl ether.[7][8][9]

| Property | Value |

| CAS Number | 13292-87-0 |

| Molecular Formula | C₂H₉BS |

| Molecular Weight | 75.96 g/mol [2][6] |

| Appearance | Colorless to pale yellow liquid[3][6][7] |

| Density | 0.801 g/mL at 25 °C[6][7][10] |

| Melting Point | -38 °C[6] |

| Boiling Point | Decomposes |

| Flash Point | 18 °C[7] |

| Solubility | Miscible with ethyl ether, THF, dichloromethane, benzene, xylene, hexane, diglyme, dimethyl ether, ethyl acetate (B1210297), and toluene.[8][9] |

| Stability | Moisture and air-sensitive; stable under an inert atmosphere at 0 to +5 °C.[7] |

Key Synthetic Applications

BMS is a premier reagent for two major classes of reactions: hydroboration and reduction.

Hydroboration of Alkenes and Alkynes

Hydroboration is a powerful reaction that enables the anti-Markovnikov addition of a hydrogen-boron bond across a double or triple bond.[2] The resulting organoborane intermediates are highly versatile and can be oxidized to alcohols, aminated to form amines, or halogenated.[2] The reaction proceeds with syn-stereochemistry, where the hydrogen and boron atoms add to the same face of the pi system.[4][11][12]

Reduction of Carbonyl Compounds and Other Functional Groups

BMS is an effective reducing agent for a wide array of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, and nitriles.[3][13] A significant advantage of BMS is its chemoselectivity, notably its ability to reduce carboxylic acids in the presence of less reactive carbonyl groups like esters.[13]

Experimental Protocols

Hydroboration-Oxidation of an Alkene to an Alcohol

This protocol describes the conversion of an alkene to the corresponding anti-Markovnikov alcohol.

Methodology:

-

An oven-dried flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the alkene (1.0 eq) and anhydrous THF (0.5 M).

-

The solution is cooled to 0 °C in an ice bath.

-

Borane dimethyl sulfide complex (typically a 2 M solution in THF, 0.33-0.5 eq) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.[14]

-

The reaction mixture is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure complete hydroboration.

-

The reaction is cooled back to 0 °C, and the excess borane is quenched by the slow, dropwise addition of water or methanol (B129727) until gas evolution ceases.

-

A solution of sodium hydroxide (B78521) (e.g., 3 M aqueous solution, 3 eq) is added, followed by the slow, careful, dropwise addition of hydrogen peroxide (30% aqueous solution, 3 eq), keeping the temperature below 40 °C.[14]

-

The resulting mixture is stirred at room temperature for several hours or until the oxidation is complete (monitored by TLC or GC).

-

The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude alcohol can then be purified by column chromatography or distillation.

Caption: General workflow for the hydroboration-oxidation of an alkene.

Reduction of a Carboxylic Acid to a Primary Alcohol

This protocol outlines the selective reduction of a carboxylic acid to its corresponding primary alcohol.

Methodology:

-

To a solution of the carboxylic acid (1.0 eq) in dry THF (0.2-0.5 M) under an inert atmosphere, borane dimethyl sulfide complex (2.0 M in THF, 1.0-1.2 eq) is added dropwise at 0 °C.[15]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours, or until the reaction is complete as monitored by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.[15]

-

The reaction is then cooled to 0 °C and quenched by the slow, dropwise addition of methanol or water. Vigorous hydrogen evolution will be observed.

-

The mixture is stirred for 30 minutes, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent such as ethyl acetate, and the solution is washed sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude primary alcohol, which can be further purified.

Caption: Workflow for the reduction of a carboxylic acid to a primary alcohol.

Asymmetric Reduction of a Prochiral Ketone (Corey-Itsuno Reduction)

This protocol details the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol using a chiral oxazaborolidine catalyst, known as the Corey-Bakshi-Shibata (CBS) catalyst.[16][17]

Methodology:

-

A solution of the chiral CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine, 5-10 mol%) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.[18]

-

Borane dimethyl sulfide complex (2.0 M in THF, 0.6-1.0 eq) is added dropwise to the catalyst solution at room temperature. The mixture is stirred for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[17]

-

The solution is cooled to the desired temperature (e.g., -20 °C to room temperature, depending on the substrate).

-

A solution of the prochiral ketone (1.0 eq) in anhydrous THF is added dropwise over a period of 30-60 minutes.

-

The reaction is stirred at this temperature until completion (typically 1-24 hours), as monitored by TLC or HPLC.

-

The reaction is quenched by the slow addition of methanol at the reaction temperature.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The residue is treated with 1 M HCl and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting chiral alcohol is then purified, and its enantiomeric excess is determined by chiral HPLC or GC.

Caption: Signaling pathway for the Corey-Itsuno asymmetric reduction.

Safety and Handling

Borane dimethyl sulfide is a flammable liquid and reacts violently with water, releasing flammable gases.[15][19] It is also moisture-sensitive and has a strong, unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[17] Appropriate personal protective equipment, including safety glasses, flame-retardant lab coat, and gloves, must be worn. Store the reagent in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, alcohols, and strong acids.[19]

References

- 1. chembk.com [chembk.com]

- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 3. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

- 7. Borane-dimethyl sulfide | JSC Aviabor [jsc-aviabor.com]

- 8. Borane-methyl sulfide complex | 13292-87-0 [chemicalbook.com]

- 9. Borane-dimethyl sulfide complex, 94% | Fisher Scientific [fishersci.ca]